molecular formula C14H11ClN4O B11278606 N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide

N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide

Cat. No.: B11278606
M. Wt: 286.71 g/mol
InChI Key: WHOFTNSXJMJFBV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the chlorophenyl group and the benzotriazole moiety in this compound suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide typically involves the reaction of 2-chloroaniline with 1-methyl-1H-benzotriazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as UV stabilizers in polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-methyl-1H-benzotriazole-5-carboxamide
  • N-(2-chlorophenyl)-1-ethyl-1H-benzotriazole-5-carboxamide
  • N-(2-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide

Uniqueness

N-(2-chlorophenyl)-1-methyl-1H-benzotriazole-5-carboxamide is unique due to the specific combination of the chlorophenyl group and the benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C14H11ClN4O/c1-19-13-7-6-9(8-12(13)17-18-19)14(20)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,20)

InChI Key

WHOFTNSXJMJFBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)N=N1

Origin of Product

United States

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